molecular formula C26H37N3O7 B12401061 (4R,7R,8R,9Z,14E,16Z,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione

(4R,7R,8R,9Z,14E,16Z,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione

Cat. No.: B12401061
M. Wt: 503.6 g/mol
InChI Key: SAQNYTQFLPVTNJ-HNSNWRLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4R,7R,8R,9Z,14E,16Z,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[2021]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione” is a complex organic molecule with multiple functional groups, including hydroxyl groups, methyl groups, and a triazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the triazabicyclo structure and the introduction of hydroxyl and methyl groups. Typical synthetic routes may involve:

    Formation of the triazabicyclo structure: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of hydroxyl groups: Hydroxyl groups can be introduced through oxidation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

    Introduction of methyl groups: Methyl groups can be introduced through alkylation reactions using reagents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The triazabicyclo structure can be reduced to form simpler amine compounds.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, osmium tetroxide, or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or sulfonates.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield carbonyl compounds, while reduction of the triazabicyclo structure would yield amine compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving hydroxyl and methyl groups.

    Medicine: As a potential drug candidate due to its complex structure and multiple functional groups.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

    Interaction with receptors: The compound could modulate the activity of receptors by binding to them.

    Modulation of signaling pathways: The compound could affect cellular signaling pathways by interacting with key proteins involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

    (4R,7R,8R,9Z,14E,16Z,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione: Similar compounds would include other triazabicyclo compounds with different substituents.

    Hydroxylated triazabicyclo compounds: Compounds with similar triazabicyclo structures but different hydroxyl group positions.

    Methylated triazabicyclo compounds: Compounds with similar triazabicyclo structures but different methyl group positions.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and the triazabicyclo structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C26H37N3O7

Molecular Weight

503.6 g/mol

IUPAC Name

(4R,7R,8R,9Z,14E,16Z,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione

InChI

InChI=1S/C26H37N3O7/c1-15(2)24-17(4)8-9-22(32)27-10-6-7-16(3)11-19(30)12-20(31)13-23-29-21(14-35-23)25(33)28-18(5)26(34)36-24/h6-9,11,14-15,17-20,24,30-31H,10,12-13H2,1-5H3,(H,27,32)(H,28,33)/b7-6+,9-8-,16-11-/t17-,18-,19-,20-,24-/m1/s1

InChI Key

SAQNYTQFLPVTNJ-HNSNWRLASA-N

Isomeric SMILES

C[C@@H]1/C=C\C(=O)NC/C=C/C(=C\[C@H](C[C@H](CC2=NC(=CO2)C(=O)N[C@@H](C(=O)O[C@@H]1C(C)C)C)O)O)/C

Canonical SMILES

CC1C=CC(=O)NCC=CC(=CC(CC(CC2=NC(=CO2)C(=O)NC(C(=O)OC1C(C)C)C)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.